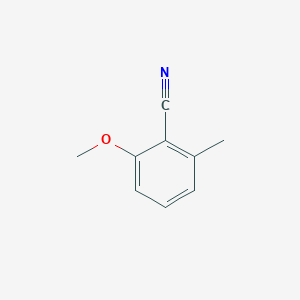

2-Methoxy-6-methylbenzonitrile

Vue d'ensemble

Description

The compound 2-Methoxy-6-methylbenzonitrile is a molecule that is structurally related to various other compounds studied for their potential applications in chemistry and pharmacology. While the exact compound is not directly studied in the provided papers, related molecules with methoxy, methyl, and nitrile groups have been synthesized and analyzed, indicating a general interest in this class of compounds for their unique properties and potential uses.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions and novel protocols. For instance, a three-component synthesis method was used to create a pyridine derivative involving malononitrile, 4-methoxybenzaldehyde, and piperidine, indicating that similar methods could potentially be applied to synthesize 2-Methoxy-6-methylbenzonitrile . Additionally, a novel protocol using Vilsmeier–Haack chlorination was employed to obtain a chlorinated nitropyridine derivative , suggesting that chlorination could be a step in the synthesis of related compounds.

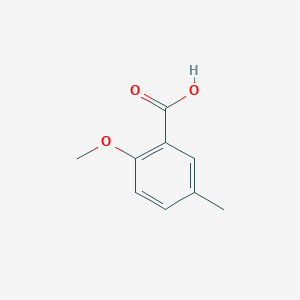

Molecular Structure Analysis

X-ray diffraction methods have been used to determine the structure of synthesized compounds, confirming their molecular configurations . The presence of methoxy and methyl groups, as well as the nitrile functionality, is a common theme in these molecules, which could be relevant when considering the molecular structure of 2-Methoxy-6-methylbenzonitrile.

Chemical Reactions Analysis

The reactions of substituted benzonitriles with nitrogen dioxide have been studied, leading to various products depending on the substitution pattern . This suggests that 2-Methoxy-6-methylbenzonitrile could also undergo interesting reactions with nitrogen dioxide, potentially yielding novel compounds with unique properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated using various spectroscopic techniques, including FT-IR, Laser-Raman, NMR, UV–vis absorption, and fluorescence spectroscopy . These studies provide insights into the vibrational frequencies, geometric parameters, and electronic properties such as HOMO and LUMO energies. Such analyses are crucial for understanding the behavior of these molecules under different conditions and could be applied to 2-Methoxy-6-methylbenzonitrile to predict its properties.

Applications De Recherche Scientifique

Improved Synthesis Methods

An efficient synthesis route for 1-chloro-6-methoxy-isoquinolin-3-ol and its derivatives, starting from 4-methoxy-2-methylbenzonitrile, has been developed. This new method offers a safer and more reproducible approach with better overall yields compared to previous methods (Zheng, Wang, Scola, & D'Andrea, 2009).

Corrosion Inhibition

2-Aminobenzene-1,3-dicarbonitriles derivatives, related to 2-methoxy-6-methylbenzonitrile, have shown promising results as corrosion inhibitors for metals. Their efficacy was demonstrated in experiments with mild steel in acidic environments, with one derivative exhibiting a 97.83% inhibition efficiency at specific concentrations (Verma, Quraishi, & Singh, 2015).

Chemical Reactivity and Structural Analysis

Studies on compounds like 2-(ferrocenylmethyl)-6-methoxy-3-methylbenzonitrile have contributed to understanding the chemical reactivity and structural properties of similar molecules. These insights are crucial in the development of new chemical entities and understanding their interaction in various reactions (Zhang, Lu, & Biehl, 1997).

Biomass Proxy Research

Methoxyphenols, closely related to 2-methoxy-6-methylbenzonitrile, are used as proxies for terrestrial biomass in studies of chemical changes in lignin during hydrothermal alteration. Such research is significant for understanding organic geochemical processes and environmental studies (Vane & Abbott, 1999).

Thermochemical Benchmarking

Research on methylbenzonitriles, including 2-methoxy-6-methylbenzonitrile, has led to the development of benchmark thermochemical data. This is important for understanding the interactions between various substituent groups and their impact on the stability and reactivity of these molecules (Zaitseva et al., 2015).

Safety And Hazards

Propriétés

IUPAC Name |

2-methoxy-6-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-7-4-3-5-9(11-2)8(7)6-10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZIUEZLZGDVBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343518 | |

| Record name | 2-Methoxy-6-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-6-methylbenzonitrile | |

CAS RN |

53005-44-0 | |

| Record name | 2-Methoxy-6-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

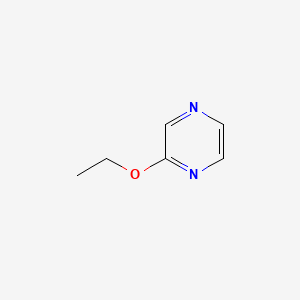

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

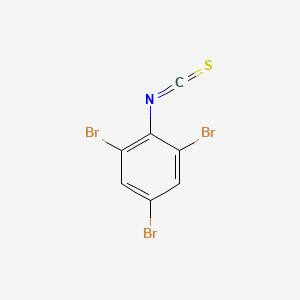

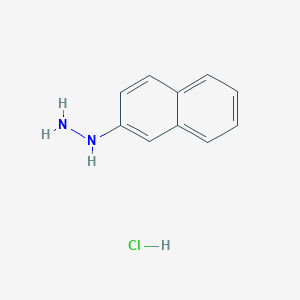

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1297825.png)